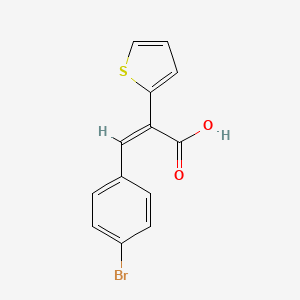
3-(4-Bromophenyl)-2-thien-2-ylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Bromophenyl)propionic acid” is a compound that is available for purchase . It is a derivative of propionic acid with a bromine atom on the phenyl group .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromophenyl)-2-thien-2-ylacrylic acid” are not available, similar compounds such as “4-Bromophenylacetic acid” can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)propionic acid” has a molecular formula of C9H9BrO2 and a molecular weight of 229.071 Da .
Chemical Reactions Analysis
For “4-Bromophenylacetic acid”, reactions such as Fischer esterification can be performed, refluxing it with methanol acidified with sulfuric acid . A hydrazone derivative can be made by refluxing the methyl ester with hydrazine .
Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
Research on bromophenyl and thiophene derivatives focuses on the synthesis of novel compounds with potential biological activities. The reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis to afford substituted benzimidazoles highlights the utility of bromophenyl compounds in synthesizing heterocyclic compounds with potential pharmaceutical applications (Lygin & Meijere, 2009). Additionally, the synthesis of thiophene derivatives with bis-diarylacrylonitrile units demonstrates the application of bromophenyl-thiophene compounds in creating materials with notable photoluminescence characteristics, suggesting their potential in optoelectronic devices (Xu, Yu, & Yu, 2012).
Photoluminescence and Materials Science
The synthesis of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, which emit green fluorescence in solid state and in solution under UV irradiation, indicates the relevance of bromophenyl-thiophene compounds in developing fluorescent materials. These compounds exhibit good thermal stability, making them suitable for applications in materials science and engineering (Xu, Yu, & Yu, 2012).
Antimicrobial Activity
The synthesis of pyridine-2(1H)-thione derivatives, including reactions with 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, led to the creation of compounds with antimicrobial activity. This demonstrates the potential of bromophenyl-thiophene compounds in pharmaceutical applications, particularly in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Chemical Analysis and Crystal Structure
The crystal structure analysis of compounds synthesized from bromophenyl precursors provides insights into their molecular geometry and potential interactions in biological systems. Such analyses are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Yang et al., 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets through various mechanisms, including electrophilic substitution . This interaction results in changes in the biological activities of the targets, leading to the observed effects .
Biochemical Pathways
For instance, indole derivatives have been found to affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV replication, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity . The downstream effects of these pathway alterations include changes in cell function and viability, immune response modulation, and alterations in metabolic processes .
Result of Action
For instance, indole derivatives have been found to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, inhibit HIV replication, reduce oxidative stress, inhibit microbial growth, inhibit tuberculosis, regulate blood glucose levels, inhibit malaria parasites, and inhibit cholinesterase activity .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-2-thien-2-ylacrylic acid at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Bromophenyl)-2-thien-2-ylacrylic acid involves the synthesis of 4-bromobenzaldehyde, which is then reacted with thiophene-2-carbaldehyde to form 3-(4-bromophenyl)-2-thien-2-ylacrolein. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid to yield the final product, 3-(4-Bromophenyl)-2-thien-2-ylacrylic acid.", "Starting Materials": [ "Bromobenzene", "Thiophene-2-carbaldehyde", "Malonic acid", "Sodium hydroxide", "Ethanol", "Acetic acid", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Ice" ], "Reaction": [ "Step 1: Synthesis of 4-bromobenzaldehyde", "Bromobenzene is reacted with sulfuric acid and acetic acid to form bromobenzene sulfonic acid.", "The resulting product is then treated with sodium hydroxide to form 4-bromobenzenesulfonic acid.", "This intermediate is then heated with sodium bicarbonate to form 4-bromobenzaldehyde.", "Step 2: Synthesis of 3-(4-bromophenyl)-2-thien-2-ylacrolein", "4-bromobenzaldehyde is reacted with thiophene-2-carbaldehyde in ethanol to form 3-(4-bromophenyl)-2-thien-2-ylacrolein.", "Step 3: Knoevenagel condensation reaction", "3-(4-bromophenyl)-2-thien-2-ylacrolein is reacted with malonic acid in the presence of sodium ethoxide and ice to form 3-(4-Bromophenyl)-2-thien-2-ylacrylic acid.", "The resulting product is then purified using sodium bicarbonate and sodium sulfate." ] } | |
Numéro CAS |
37094-46-5 |
Formule moléculaire |
C13H9BrO2S |
Poids moléculaire |
309.18 g/mol |
Nom IUPAC |
(Z)-3-(4-bromophenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H9BrO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16)/b11-8+ |
Clé InChI |
NSNGEGUYVNWOBX-DHZHZOJOSA-N |
SMILES isomérique |
C1=CSC(=C1)/C(=C\C2=CC=C(C=C2)Br)/C(=O)O |
SMILES |
C1=CSC(=C1)C(=CC2=CC=C(C=C2)Br)C(=O)O |
SMILES canonique |
C1=CSC(=C1)C(=CC2=CC=C(C=C2)Br)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


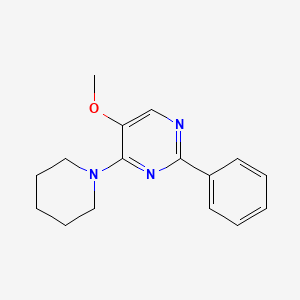

![N-(3-methoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2776815.png)
![{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride](/img/structure/B2776817.png)

![2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride](/img/structure/B2776821.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2776822.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2776823.png)
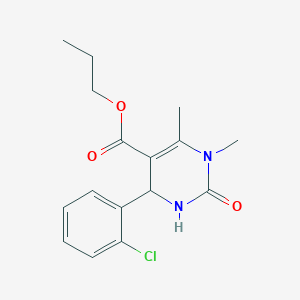
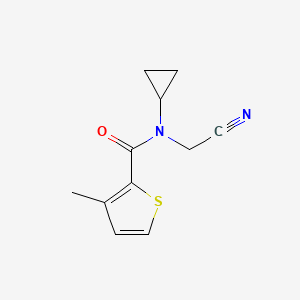
![1-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2776826.png)
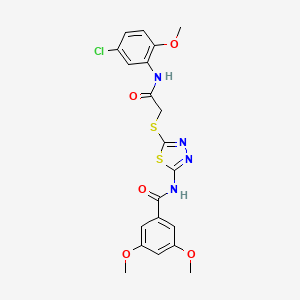
![5-[(3-Chloro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2776832.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)
